

Technical Guide: Properties and Synthesis of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Ethyl-5-fluoropyridine

Cat. No.: B15251785

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Disclaimer: No direct CAS number or safety data could be located for the specific chemical "2-Ethyl-5-fluoropyridine," suggesting it is not a widely cataloged or commercially available compound. This guide provides data for the closely related and well-documented chemical, 2-Fluoropyridine, as a representative example for researchers. Additionally, a theoretical synthesis protocol for the target compound, 2-Ethyl-5-fluoropyridine, is proposed based on established organometallic reactions.

Compound Identification and Properties of 2-Fluoropyridine

This section details the known physicochemical and safety data for 2-Fluoropyridine.

CAS Number: 372-48-5[1][2][3]

Physicochemical Data

The following table summarizes the key physical and chemical properties of 2-Fluoropyridine.



Property	Value	Source
Molecular Formula	C ₅ H ₄ FN	[1][3]
Molecular Weight	97.09 g/mol	[1]
Appearance	Colorless to pale yellow liquid [3][4]	
Boiling Point	126 °C (at 753 mmHg)	
Density	1.128 g/mL (at 25 °C)	
Refractive Index	n20/D 1.466	

Safety and Hazard Data

2-Fluoropyridine is classified as a hazardous substance.[5] The following data is compiled from official Safety Data Sheets (SDS).

Hazard Category	GHS Pictogram	Signal Word	Hazard Statements
Flammability	☑alt text	Warning	H226: Flammable liquid and vapor.[6][7]
Health Hazards	☑alt text	Warning	H315: Causes skin irritation.[6][7]H319: Causes serious eye irritation.[6][7]H335: May cause respiratory irritation.[6][7]

Precautionary Statements (Selected):

- Prevention: P210 Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P261 - Avoid breathing vapors or mist. P280 - Wear protective gloves, eye protection, and face protection.[6][7]
- Response: P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]



- Storage: Store in a well-ventilated place. Keep container tightly closed.[5]
- Disposal: Dispose of contents/container to an approved waste disposal plant.[5]

Proposed Experimental Protocol: Synthesis of 2-Ethyl-5-fluoropyridine

This section outlines a detailed, theoretical methodology for synthesizing the target compound, **2-Ethyl-5-fluoropyridine**, via a Kumada cross-coupling reaction. The protocol is based on the known reactivity of 2-halopyridines with Grignard reagents. The ideal starting material for this synthesis is 2-Bromo-5-fluoropyridine (CAS 41404-58-4).

Objective

To synthesize **2-Ethyl-5-fluoropyridine** by forming a carbon-carbon bond between the C2 position of the pyridine ring and an ethyl group, using a palladium-catalyzed cross-coupling reaction.

Materials and Reagents

- 2-Bromo-5-fluoropyridine (Starting Material)
- Ethylmagnesium Bromide (Grignard Reagent), ~1.0 M solution in THF
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (Catalyst)
- Anhydrous Tetrahydrofuran (THF) (Solvent)
- Saturated aqueous Ammonium Chloride (NH₄Cl) solution (for quenching)
- Anhydrous Magnesium Sulfate (MgSO₄) (for drying)
- Standard laboratory glassware (Schlenk flask, dropping funnel, etc.)
- Inert atmosphere apparatus (Nitrogen or Argon)

Procedure



- Reaction Setup: A 100 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is flame-dried under vacuum and cooled under a stream of dry nitrogen.
- Reagent Addition: The flask is charged with 2-Bromo-5-fluoropyridine (1.0 eq) and the palladium catalyst, Pd(dppf)Cl₂ (0.02 eq). Anhydrous THF is added via cannula to dissolve the solids.
- Grignard Addition: The solution is cooled to 0 °C using an ice bath. Ethylmagnesium bromide solution (1.2 eq) is charged into the dropping funnel and added dropwise to the stirred reaction mixture over 20 minutes, maintaining the internal temperature below 5 °C.
- Reaction: Upon completion of the addition, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then gently heated to reflux (approx. 66 °C) and stirred for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup (Quenching): After the reaction is complete, the flask is cooled back to 0 °C. The
 reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl
 solution.
- Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine.
- Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by column chromatography on silica gel to yield the final product, **2-Ethyl-5-fluoropyridine**.

Visualized Workflow and Relationships Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthesis protocol.



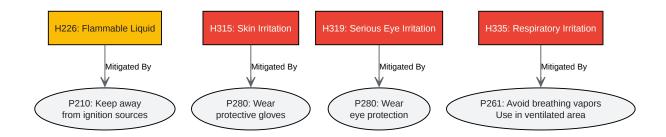


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Caption: Proposed synthesis workflow for **2-Ethyl-5-fluoropyridine**.

Hazard Relationship Diagram

This diagram shows the relationship between the identified hazards of the representative compound, 2-Fluoropyridine, and the necessary protective actions.



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Caption: Relationship between hazards and precautionary measures.

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- To cite this document: BenchChem. [Technical Guide: Properties and Synthesis of Fluorinated Pyridines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15251785#2-ethyl-5-fluoropyridine-cas-number-and-safety-data]

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